1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-
Description
This compound belongs to the 1,2,3-triazole carboxamide family, characterized by a triazole ring fused with a carboxamide group. Its structure includes a 5-methyl substituent on the triazole ring, a 4-(1-methylethyl)phenyl (para-isopropylphenyl) group at position 1, and an N-(3-methylphenyl) (meta-tolyl) amide substituent.
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13(2)16-8-10-18(11-9-16)24-15(4)19(22-23-24)20(25)21-17-7-5-6-14(3)12-17/h5-13H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRTVWQUBOZXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125056 | |
| Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-09-0 | |
| Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904817-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- typically involves a multicomponent reaction. One common method is the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate. The aryl azides are prepared from sodium azide and diazonium salts obtained from anilines. The reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation
The compound is typically synthesized via Huisgen cycloaddition or cyclocondensation reactions. Key steps involve:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .
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Reaction of oxamide hydrazones with aldehydes in acetic acid under mild conditions (10–40°C, 10–30 hours) .
Nucleophilic Substitution Reactions
The triazole ring undergoes substitution at the C4 position due to its electron-deficient nature:
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Halogenation : Reaction with N-bromosuccinimide (NBS) or iodine in DMF yields halogenated derivatives.
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Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ produces N-alkylated triazoles .
Key Reaction Example:
Carboxamide Functionalization
The carboxamide group participates in:
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Hydrolysis : Acidic or basic hydrolysis converts the amide to a carboxylic acid.
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Transamidation : Reaction with amines (e.g., methylamine) under reflux yields substituted amides .
Table 2: Carboxamide Reactivity
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | Triazole-4-carboxylic acid | |
| Transamidation | Ethanol, NH₂CH₃, Δ, 24h | N-Methyl triazole-4-carboxamide |
Electrophilic Aromatic Substitution
The 4-isopropylphenyl and 3-methylphenyl groups undergo:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to electron-donating substituents .
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Sulfonation : Oleum (H₂SO₄·SO₃) produces sulfonic acid derivatives .
Mechanistic Insight:
Electron-donating groups (e.g., methyl, isopropyl) direct electrophiles to ortho/para positions , but steric hindrance from the isopropyl group favors para substitution .
Oxidation and Reduction
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Oxidation : The methyl group on the triazole ring is oxidized to a carboxylic acid using KMnO₄/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering biological activity .
Complexation and Salt Formation
The triazole nitrogen atoms coordinate with metals (e.g., Cu²⁺, Zn²⁺) to form complexes, enhancing antifungal activity . Salts with inorganic acids (e.g., HCl) improve water solubility .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing triazole rings can inhibit the growth of various cancer cell lines. For instance, triazole-based compounds have shown efficacy against breast cancer and leukemia by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated that triazole derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Fungicides
Triazoles are widely used in agriculture as fungicides. The compound's structure allows it to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes it effective against various fungal diseases affecting crops .
Plant Growth Regulators
Some triazole derivatives are being explored as plant growth regulators. They can influence plant metabolism and growth patterns, potentially leading to increased crop yields and improved resistance to environmental stressors .
Materials Science
Polymer Chemistry
The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under harsh conditions, making them suitable for various industrial applications .
Nanomaterials
Triazole-based compounds are being investigated for their role in synthesizing nanomaterials. Their ability to form coordination complexes with metals can lead to the development of novel nanostructures with unique electronic and optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in therapeutic research .
Comparison with Similar Compounds
Structural Features and Characterization
The target compound’s structure was confirmed via:
- NMR : Distinct signals for methyl groups (δ 2.42–2.66 ppm) and aromatic protons (δ 7.21–8.12 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) consistent with calculated molecular formulas .
- X-ray Crystallography : Analogous triazole carboxamides (e.g., ZIPSEY, LELHOB) revealed planar triazole rings and hydrogen-bonding networks involving the carboxamide group .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Notes:
- Synthetic Efficiency : Yields for the target compound are comparable to those of pyrazole-carboxamide analogs (e.g., 3a–3e in ), suggesting similar reactivity despite differences in heterocyclic cores .
- Thermal Stability : Melting points for triazole carboxamides (e.g., 123–183°C) correlate with crystallinity influenced by substituent symmetry and hydrogen bonding .
Biological Activity
The compound 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C18H20N4O
- Molecular Weight: 312.38 g/mol
The triazole ring system is significant in its biological activity, often contributing to the compound's ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to 1H-1,2,3-Triazole-4-carboxamide have shown selective cytotoxic activity against various cancer cell lines.
- Cytotoxicity: In a comparative study, certain triazole derivatives exhibited cytotoxic effects comparable to doxorubicin against human leukemic T-cells (Jurkat cells). Compound derivatives induced morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
- Mechanism of Action: The mechanism involves disrupting mitochondrial membrane potential and inducing DNA damage without direct intercalation into DNA. This suggests a unique pathway for inducing apoptosis that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and substituents significantly affect biological activity. For instance:
- Substituent Effects: The presence of electron-donating groups (like methyl or phenyl) at specific positions enhances cytotoxicity. In contrast, bulky groups may reduce activity due to steric hindrance .
- Comparison with Other Compounds: Similar compounds like N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated significant antiproliferative effects at nanomolar concentrations, suggesting that structural modifications can lead to enhanced potency .
Study 1: Antiproliferative Activity
A recent study evaluated several triazole derivatives against various cancer cell lines. The results indicated that compounds with a methyl group at the 5-position of the triazole ring showed increased antiproliferative activity compared to their counterparts lacking this modification. The IC50 values ranged from 0.5 µM to 2 µM across different cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that certain derivatives induced apoptosis through the intrinsic pathway involving caspase activation and mitochondrial dysfunction. This was evidenced by the increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3 in treated cells .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | Jurkat T-cells | 0.5 | Apoptosis via mitochondrial dysfunction |
| Triazole Derivative B | HeLa Cells | 1.0 | DNA damage without intercalation |
| Triazole Derivative C | MCF-7 Cells | 2.0 | Caspase activation pathway |
Q & A
Basic Research Questions
Q. How can the structural features of this triazole-carboxamide derivative be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques.
- Synthesis Verification : Follow the general procedure for triazole derivatives, where intermediates are synthesized via cyclocondensation (e.g., using N,N-dimethylformamide and K₂CO₃ as base) .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on the triazole ring and aromatic protons). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxamide C=O stretching (~1650 cm⁻¹) .
- Theoretical Calculations : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .
Q. What synthetic routes are reported for similar triazole-carboxamide analogs, and how can they be optimized?
- Methodological Answer : Key steps include cyclocondensation and functional group modifications.
- Core Synthesis : Start with phenylhydrazine derivatives and ethyl acetoacetate to form pyrazole intermediates, followed by carboxylation and substitution .
- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to enhance yield. For example, K₂CO₃ in DMF at room temperature achieves 70–80% yield for S-alkylation steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate pure products .
Advanced Research Questions
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
- Methodological Answer : Solubility challenges require strategic derivatization or formulation.
- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the 5-methyl or N-aryl positions to improve hydrophilicity .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies, ensuring solvent concentrations remain non-toxic to cell lines .
- Prodrug Design : Convert the carboxamide to a more soluble ester or glycoside derivative, which can be enzymatically cleaved in vivo .
Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can conflicting activity data be resolved?
- Methodological Answer : Combine biochemical and computational approaches.
- Enzyme Assays : Test inhibition against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Note discrepancies arising from assay conditions (e.g., pH, ionic strength) .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes. Compare results with mutagenesis studies (e.g., alanine scanning) to validate key residues .
- Data Reconciliation : Control for impurities (HPLC purity >95%) and confirm target engagement via isothermal titration calorimetry (ITC) .
Q. How can this compound be integrated into a theoretical framework for structure-activity relationship (SAR) studies?
- Methodological Answer : Link empirical data to conceptual models.
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity. Validate models with leave-one-out cross-validation .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (isopropylphenyl group) using software like Schrödinger’s Phase .
- Theoretical Validation : Align SAR trends with DFT-calculated electronic properties (e.g., HOMO/LUMO energies) to explain reactivity or binding .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s anti-inflammatory vs. cytotoxic effects?
- Methodological Answer : Systematically evaluate experimental variables.
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify cell-type-specific effects .
- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended targets .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from independent studies, adjusting for publication bias .
Future Directions
- Synthetic Chemistry : Explore late-stage diversification via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate derivatives with enhanced potency .
- Translational Studies : Investigate in vivo pharmacokinetics (e.g., oral bioavailability in rodent models) and toxicity profiles .
- Interdisciplinary Applications : Test utility in materials science (e.g., metal-organic frameworks) due to the triazole ring’s chelating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
